Methacrolein

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Methacrolein (MACR) is an essential α,β-unsaturated aldehyde intermediate for two-stage MMA/PMMA production and atmospheric chemistry research. Sourcing imprecise analogs like acrolein or MVK introduces kinetic bias (OH rate constant 2.85×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and compromises catalyst benchmarking. Specify ≥95% purity with 0.1-1% HQ stabilizer to ensure reproducible oxidation selectivity and valid tracer calibration. Procurement-grade material is supplied with stabilizer to mitigate hazardous exothermic polymerization.

Molecular Formula C4H6O
CH3CH=CHCHO
C4H6O
CH2=C(CH3)CHO
C4H6O
Molecular Weight 70.09 g/mol
CAS No. 78-85-3
Cat. No. B123484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacrolein
CAS78-85-3
Synonyms2-Methyl-2-propenal;  Methacrylaldehyde;  2-Methylacrolein;  2-Methylenepropanal;  2-Methylpropenal;  Isobutenal;  Methacrylic Aldehyde;  Methylacrolein;  Methylacrylaldehyde;  NSC 8260;  α-Methacrolein;  α-Methylacrolein;  α-Methylacrylaldehyde; 
Molecular FormulaC4H6O
CH3CH=CHCHO
C4H6O
CH2=C(CH3)CHO
C4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCC(=C)C=O
InChIInChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3
InChIKeySTNJBCKSHOAVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.81 M
MISCIBLE WITH WATER, ETHANOL, ETHER
Water solubility = 5.9% (59,000 mg/L) at 20 °C
Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble)
Solubility in water, g/100ml at 20 °C: 6 (soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Methacrolein Procurement Specifications


Methacrolein (MACR, 2-methylpropenal) is a volatile, flammable α,β-unsaturated aldehyde (C₄H₆O, MW 70.09) characterized by a conjugated aldehyde group and a methyl-substituted vinyl moiety [1]. Its core industrial relevance stems from its role as the critical intermediate in the two-stage oxidation of isobutylene to methacrylic acid, the precursor to polymethyl methacrylate (PMMA) [2]. Procurement-grade material (typically ≥95%) is commonly supplied with hydroquinone (HQ) stabilizer to mitigate hazardous, exothermic polymerization [3].

Why Methacrolein Cannot Be Substituted


Substituting methacrolein with close structural analogs like acrolein (no methyl group) or methyl vinyl ketone (MVK, ketone analog) is scientifically unsound due to quantifiable differences in gas-phase radical kinetics, vapor pressure, and aqueous-phase reactivity that directly impact process design, environmental fate modeling, and synthetic outcomes. The α-methyl substitution in methacrolein (CH₂=C(CH₃)CHO) significantly alters its reactivity with atmospheric oxidants (OH, Br, NO₃) compared to the unsubstituted acrolein (CH₂=CHCHO) [1]. Furthermore, the aldehyde functional group of methacrolein confers distinct reactivity compared to the ketone group in MVK (CH₃C(O)CH=CH₂) in both atmospheric chemistry and polymer synthesis [2]. These differences necessitate compound-specific validation for any application relying on reaction kinetics, thermodynamic properties, or toxicological thresholds.

Methacrolein Differentiation Evidence


OH Radical Kinetics

The atmospheric lifetime of methacrolein with respect to OH radical oxidation is intermediate between the more reactive crotonaldehyde and the less reactive acrolein. At 299 ± 2 K, the OH rate constant (k_OH) for methacrolein is (2.85 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is 1.56× faster than acrolein (1.83 ± 0.13 × 10⁻¹¹) but 1.23× slower than crotonaldehyde (3.50 ± 0.40 × 10⁻¹¹) [1]. This data is critical for accurate atmospheric modeling of isoprene oxidation products.

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Br Radical Reactivity

In Br-radical initiated oxidation studies, methacrolein exhibits a rate coefficient (k_Br) of (2.33 ± 0.08) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 7.3× greater than that of acrolein ((3.21 ± 0.11) × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and 1.25× greater than methyl vinyl ketone ((1.87 ± 0.06) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. This represents the first determination of these rate coefficients.

Atmospheric Chemistry Halogen Chemistry Kinetics

Inhalation Toxicity Potency

In a standardized mouse bioassay for sensory irritation, methacrolein reduced respiratory rate by 50% (RD₅₀) at a concentration of 10.4 ppm. This is a 5.2× lower concentration (i.e., higher potency) than the reported RD₅₀ of 54 ppm for acrolein in the same model [1][2]. The extrapolated no-effect threshold (RD₀) for methacrolein was 1.3 ppm [1].

Inhalation Toxicology Sensory Irritation Occupational Safety

Vapor Pressure Comparison

At 20°C, the vapor pressure of methacrolein is 121 mmHg, which is 44% lower than acrolein's vapor pressure of 215 mmHg at the same temperature [1][2]. This difference directly influences headspace concentration, storage vessel pressure ratings, and emission control requirements.

Physicochemical Properties Process Safety Procurement Specifications

Catalytic Oxidation Performance

In the catalytic vapor-phase oxidation of methacrolein to methacrylic acid using Mo-P-Sb-based catalysts, a benchmark performance ceiling of 91.5% methacrolein conversion with 82% selectivity to methacrylic acid has been documented under sustained operation [1]. This represents a known performance threshold that subsequent catalyst innovations (e.g., Mo-V-P-X systems) aim to exceed [2].

Heterogeneous Catalysis Process Chemistry Methacrylic Acid Production

Copolymerization Reactivity Ratios

In free-radical copolymerization with styrene (M₁), methacrolein (M₂) exhibits reactivity ratios r₁ = 0.22 ± 0.02 and r₂ = 0.88 ± 0.02 [1]. This indicates a tendency toward alternating copolymerization (r₁ × r₂ ≈ 0.19), which is distinct from the more random copolymerization behavior observed with acrolein or methyl vinyl ketone [2].

Polymer Chemistry Copolymerization Monomer Reactivity

Methacrolein Application Scenarios


MMA & Methacrylic Acid Production

Methacrolein is the direct feedstock for the second-stage oxidation to methacrylic acid (MAA), the immediate precursor to methyl methacrylate (MMA). Industrial and academic catalyst development programs rely on methacrolein with defined purity and stabilizer content to benchmark performance against the established ceiling of ~82% selectivity at 91.5% conversion [1]. Substitution with acrolein or crotonaldehyde is chemically impossible for this application. Procurement for this use case should specify ≥95% purity with 0.1% HQ stabilizer to ensure reproducibility in catalyst screening studies .

Atmospheric Chemistry Modeling

As a major first-generation product of isoprene ozonolysis, methacrolein is a critical tracer for biogenic volatile organic compound (BVOC) oxidation in atmospheric simulation chambers and field campaigns. Its distinct OH radical rate constant (2.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1] and Br radical reactivity must be explicitly coded into chemical transport models (e.g., GEOS-Chem, CMAQ). Researchers requiring authentic methacrolein standards for calibration or chamber experiments must procure the specific compound, as methyl vinyl ketone (MVK) and acrolein have demonstrably different kinetic parameters that would bias model outputs.

Functional Polymer Synthesis

Methacrolein's unique copolymerization behavior with styrene (r₁=0.22, r₂=0.88) [1] makes it the monomer of choice for synthesizing alternating copolymers with pendant aldehyde groups. These reactive aldehydes serve as anchoring sites for biomolecule conjugation, dye attachment, or crosslinking. Polymer chemists should specify methacrolein with ≥95% purity and confirm the presence of HQ stabilizer, which must be removed prior to polymerization. Substituting crotonaldehyde or acrolein would alter the reactivity ratios and compromise the desired alternating microstructure.

Occupational Toxicology Assessment

Given methacrolein's 5.2× higher potency as a sensory irritant compared to acrolein (RD₅₀ = 10.4 ppm vs. 54 ppm) [1], toxicologists and industrial hygienists conducting inhalation studies or setting workplace exposure limits must use authentic methacrolein. Procurement for these studies requires material of known purity and stabilizer content, as impurities can confound toxicological endpoints. Using acrolein as a surrogate for methacrolein in safety assessments would severely underestimate the irritant hazard.

Technical Documentation Hub

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